molecular formula C11H16N2 B8710535 2-[1-(1-Pyrrolidinyl)ethyl]pyridine CAS No. 60032-60-2

2-[1-(1-Pyrrolidinyl)ethyl]pyridine

Cat. No.: B8710535
CAS No.: 60032-60-2
M. Wt: 176.26 g/mol
InChI Key: BSLOVEUOGSDAIH-UHFFFAOYSA-N
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Description

2-[1-(1-Pyrrolidinyl)ethyl]pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

60032-60-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(1-pyrrolidin-1-ylethyl)pyridine

InChI

InChI=1S/C11H16N2/c1-10(13-8-4-5-9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

BSLOVEUOGSDAIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)N2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 25.0 g (0.134 mol) of 2-(1-pyrrolidinyl)-2-(2-pyridyl)acetonitrile, prepared by the reaction of pyridine-2-carboxaldehyde with potassium cyanide and pyrrolidinium perchlorate, in 75 ml dry dimethylsulfoxide and 200 ml tetrahydrofuran at -10° was added 7.75 g (0.161 mol) of 50% sodium hydride dispersion. After no further gas evolution was observed, a solution of 22.34 g (0.161 mol) of methyl iodide in 10 ml tetrahydrofuran was added over a 10 minute period. After addition had been completed, the reaction mixture was warmed to 40° for two minutes and cooled to 15°. The reaction mixture was filtered and the precipitate was washed with methylene chloride. The filtrates were combined, washed with saturated sodium chloride solution, and dried over sodium sulfate. Removal of the solvent gave 24.75 g (92%) of the crude product, 2-(1-pyrrolidinyl)-2-(2-pyridyl)propionitrile. The total crude product was dissolved in 500 ml 95% ethanol, cooled to 5° and treated with 9.3 g (0.245 mol) sodium borohydride. The reaction mixture was stirred at room temperature for 20 hours and then filtered. Removal of the solvent at reduced pressure gave a tan oil which was dissolved in hexane and dried over sodium sulfate. The hexane solution was then filtered and concentrated. The crude product was distilled (78°-80°/0.2 mm Hg) to give 20.77 g (88%) of 1-(1-pyrrolidinyl)-1-(2-pyridyl)ethane.
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Synthesis routes and methods II

Procedure details

Ml 11.2 (0.1 moles) of 2-acetylpyridine (commercial product) and ml.16.5 (0.2 moles) of pyrrolidine were dissolved in ml.120 of dry methanol, and the solution was brought to pH 8 by adding HCl dissolved in methanol. Gr.9.4 (0.15 moles) of NaCNBH3 were added in small portions and the reaction mixture stirred 48 hours at room temperature. The mixture was brought to strongly basic pH by adding aqueous 20% NaOH, a small amount of insoluble filtered off, and the filtrate concentrated to small volume i.v. The residue was taken up in ether, the phases separated, and the aqueous layer extracted with ether. The combined ether solutions were washed with 20% aqueous Na OH, saturated aqueous NaCl and finally dried on NaOH pellets and evaporated to dryness i.v. 23 g. of red oil were obtained, and were chromatographed on 120 g. of silicagel, eluting with CH2Cl2 containing increasing amounts of metanol (0.5% to 8%). Gr 16 of oily product were obtained, sufficiently pure for the subsequent step.
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